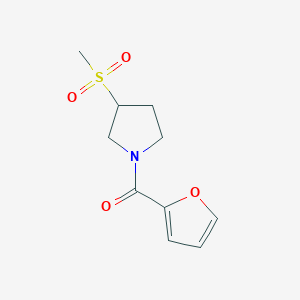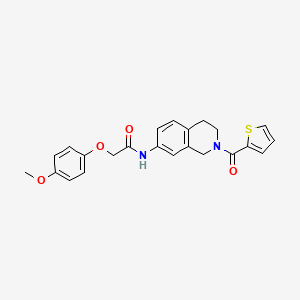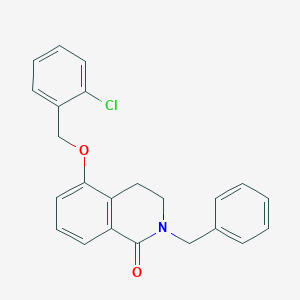![molecular formula C12H20N4O B2618250 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one CAS No. 1788678-85-2](/img/structure/B2618250.png)
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a butanone structureThe presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy .
作用机制
Target of Action
The primary target of the compound 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is the enzyme ent-kaurene oxidase (CYP701A) . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone .
Mode of Action
This compound acts as a plant growth retardant by inhibiting the activity of ent-kaurene oxidase . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellin .
Biochemical Pathways
The compound affects the gibberellin biosynthesis pathway . By inhibiting the activity of ent-kaurene oxidase, it prevents the production of gibberellin . This leads to a decrease in the levels of this hormone, affecting various downstream processes such as stem elongation and seed germination .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of gibberellin . This results in a reduction in plant growth, particularly in terms of stem elongation and seed germination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be affected by the presence of these solvents in the environment Additionally, factors such as temperature, pH, and light conditions could potentially impact its stability and efficacy.
生化分析
Biochemical Properties
The unique structure of the triazole ring in 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one allows it to easily bind with a variety of enzymes and receptors in biological systems . This broad biological activity is seen in both agrichemistry and pharmacological chemistry .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence the levels of endogenous hormones in mungbean roots . The most obvious effect was the increase of Indole Acetic Acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it is known to inhibit ent-kaurene oxidase (CYP701A) activity , which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid (KA), a biosynthetic precursor of gibberellin (GA) .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 62-64 °C and a boiling point of 283.3±42.0 °C . It is also soluble in chloroform, ethyl acetate, and methanol .
Metabolic Pathways
It is known that the compound is an intermediate in synthesizing Paclobutrazol , which is involved in the gibberellin biosynthesis pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with 1H-1,2,3-triazole and pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with the butanone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole compound with similar plant growth regulatory properties.
Uniqueness
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is unique due to its specific combination of a triazole ring, pyrrolidine ring, and butanone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
3,3-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)8-11(17)15-6-4-10(9-15)16-7-5-13-14-16/h5,7,10H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENYCYTVPEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)



![(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2618173.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2618179.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2618180.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)
![1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2618185.png)


